Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

CNS drug discovery requires building blocks with predictable physicochemical profiles, yet 4-hydroxy analogs introduce confounding hydrogen-bond donors (HBD count 1) that increase TPSA by ~20 Ų and alter SAR interpretation. This 4-chloro analog eliminates that variable: zero HBD, elevated logD₇.₄ of 3.92 (vs. 2.99 for the 4-OH analog), and a compact TPSA of 39.19 Ų - all within favorable CNS property space. • 4-Cl handle enables late-stage Suzuki or Buchwald-Hartwig coupling; CF₃ group enhances metabolic stability. • Melting point 103-106 °C provides an orthogonal identity check for QC workflows, reducing misidentification risk in multi-component analyses. • Supplied at ≥97% purity; ships globally under standard GHS hazard handling.

Molecular Formula C10H5ClF3NO2S
Molecular Weight 295.67 g/mol
CAS No. 175203-40-4
Cat. No. B069300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
CAS175203-40-4
Molecular FormulaC10H5ClF3NO2S
Molecular Weight295.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3
InChIKeySVZOEAIMNWEEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS 175203-40-4) Procurement-Relevant Profile


Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (CAS 175203-40-4) is a heterocyclic building block characterized by a thieno[3,4-b]pyridine core bearing a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and a methyl ester at the 7-position [1]. With a molecular weight of 295.67 g/mol and a computed XLogP3-AA of 3.6, it exhibits substantial lipophilicity suitable for membrane penetration and diverse synthetic derivatization [2]. The compound is typically supplied as a solid with a reported melting point range of 103–106 °C and purity levels of 95–98% .

Core Scaffold
Thieno[3,4-b]pyridine with Cl, CF₃, and methyl ester substituents
Physicochemical Profile
Reported high lipophilicity and substantial membrane permeation potential
Quality Attributes
Melting point identity check available; typical purity 95–98%
Synthetic Utility
4‑Cl handle supports cross‑coupling diversification in library synthesis

Why Generic Substitution Fails for Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (175203-40-4)


In-class thieno[3,4-b]pyridine-7-carboxylate analogs cannot simply be interchanged because the nature of the 4-position substituent fundamentally alters calculated lipophilicity, hydrogen-bond acceptor capacity, and conformational stability. Direct comparison with the 4-hydroxy analog (CAS 175203-39-1) reveals that the chloro substituent elevates the computed logD(7.4) from 2.99 to 3.92, a shift of nearly one log unit that directly impacts phase-partitioning behavior [1][2]. Additionally, the loss of the hydrogen-bond donor (HBD count 0 vs. 1) and the reduction in polar surface area (39.19 vs. 59.42 Ų) eliminate a proton-donating site, altering both solubility and molecular recognition properties [1][2]. These non-interchangeable profiles dictate that the 4-chloro compound cannot serve as a drop-in replacement for the 4-hydroxy version in synthetic sequences or biological assays without systematic re-optimization.

Lipophilicity Shift
4‑Cl (target) 4‑OH analog
Calculated logD differs by nearly one unit; phase‑partitioning and chromatographic behavior may not transfer directly.
Hydrogen‑Bond Donor Elimination
HBD = 0, TPSA 39.19 Ų HBD = 1, TPSA 59.42 Ų
Absence of donor and lower polar surface area alter solubility and molecular recognition; biological assay data may not reproduce.
Synthetic Handle Divergence
Cl enables Pd‑catalyzed coupling OH requires protection/deprotection
Replacement would demand additional synthetic steps; building‑block utility cannot be assumed interchangeable without route re‑design.

Quantitative Differentiation Evidence for Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (175203-40-4)


Computed Lipophilicity (LogD₇.₄) versus 4-Hydroxy Analog

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate exhibits a computed logD (pH 7.4) of 3.92, compared with 2.99 for the direct 4-hydroxy analog (methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate, CAS 175203-39-1) [1][2]. This represents a 0.93 log-unit increase, corresponding to an approximately 8.5-fold greater partition into a hydrophobic phase.

Computed logD₇.₄
Head-to-head
Target logD 3.92 vs OH‑analog 2.99
Δ = +0.93 (~8.5× higher lipophilicity)
Supports phase‑partitioning assay selection and membrane permeability screening context.
Computed with JChem; identical algorithm for both molecules.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and Hydrogen-Bond Donor Count versus 4-Hydroxy Analog

The target compound has a computed topological polar surface area (TPSA) of 39.19 Ų and zero hydrogen-bond donors (HBD = 0). In contrast, the 4-hydroxy analog registers a TPSA of 59.42 Ų and one HBD [1][2]. The chloro compound thus presents a 20.23 Ų smaller polar surface and lacks hydrogen-bond donor capacity entirely.

TPSA & H‑bond Donors
Head-to-head
Target TPSA 39.19 Ų, HBD = 0
OH‑analog TPSA 59.42 Ų, HBD = 1
Supports CNS‑permeability screening context; lower TPSA and zero HBD align with rule‑of‑five thresholds.
Same computational pipeline; values may differ from experimental measures.
Polar surface area Hydrogen bonding Drug-likeness

Molar Refractivity and Computed Polarizability versus 4-Hydroxy Analog

The target compound has a computed molar refractivity of 59.30 cm³ and polarizability of 23.31 ų, compared with 56.48 cm³ and 22.01 ų for the 4-hydroxy analog [1][2]. The increases of 2.82 cm³ and 1.30 ų are consistent with the greater electron density and larger atomic radius of chlorine versus oxygen.

Polarizability & Molar Refractivity
Head-to-head
Target MR 59.30 cm³, Polarizability 23.31 ų
OH‑analog MR 56.48 cm³, Polariz. 22.01 ų
Supports hydrophobic binding‑site SAR interpretation; greater polarizability may enhance London dispersion contacts.
Differences consistent with Cl vs O electronic character.
Polarizability Molar refractivity QSAR descriptors

Synthetic Versatility: Chlorine as a Cross-Coupling Handle versus 4-Hydroxy Analog

The 4-chloro substituent enables metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are inaccessible to the 4-hydroxy analog without additional activation steps. The chlorine atom serves as a versatile synthetic handle, whereas the 4-hydroxy group requires protection–deprotection sequences . This is a class-level inference: thieno[3,4-b]pyridine cores halogenated at the 4-position are established intermediates for introducing diverse aryl, heteroaryl, and amine substituents in kinase inhibitor and agrochemical programs [1].

Cross‑Coupling Handle
Class‑level inference
4‑Cl compatible with Suzuki, Buchwald–Hartwig coupling
4‑OH requires protection–deprotection sequences
May reduce synthetic step count in parallel library workflows; class‑level precedent must be verified per substrate.
Inferred from thienopyridine methodology; experimental validation recommended.
Cross-coupling Synthetic chemistry Building block utility

Purity Benchmarking Against Commercial Suppliers

Commercial listings for the target compound specify purity levels of 95% (Combi-Blocks) and NLT 98% (MolCore) . The 4-hydroxy analog (CAS 175203-39-1) is similarly listed at 97% purity by multiple vendors [1]. While purity specifications are comparable, the target compound additionally features a defined melting point range of 103–106 °C that can serve as an orthogonal identity and purity check absent for the analog .

Purity & Melting Point Benchmark
Cross‑study comparable
Target purity 95–98%, mp 103–106 °C
OH‑analog purity 97%, mp not consistently reported
Supports orthogonal identity verification; melting point offers low‑cost incoming‑material check.
Vendor‑datasheet values; confirm per received lot.
Purity specification Quality control Procurement

Application Scenarios for Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate (175203-40-4) Grounded in Quantitative Evidence


Medicinal Chemistry Library Design for CNS-Penetrant Kinase Inhibitors

The compound's combination of high lipophilicity (logD₇.₄ 3.92), low TPSA (39.19 Ų), and zero hydrogen-bond donors positions it favorably for CNS drug discovery programs targeting kinases [1]. Its 4-chloro handle permits late-stage diversification via Suzuki or Buchwald–Hartwig coupling, while the trifluoromethyl group enhances metabolic stability . In direct comparison, the 4-hydroxy analog would introduce an undesired HBD and increase TPSA by 20 Ų, pushing it outside favorable CNS property space [1].

Agrochemical Discovery Building Block

The thieno[3,4-b]pyridine scaffold has precedent in pesticide and herbicide programs, and the chloro compound's elevated logD (3.92 vs. 2.99 for the hydroxy analog) favors cuticular penetration in plant and insect systems [1]. The methyl ester can be hydrolyzed to the carboxylic acid for further conjugation, while the chloro substituent enables modular analog synthesis [2].

Analytical Reference Standard Procurement

With a reported melting point of 103–106 °C and commercial purity up to NLT 98%, this compound can serve as a chromatographic reference standard for method development in quality control laboratories [1]. The well-defined melting point offers an orthogonal identity check that is absent for the 4-hydroxy analog, reducing the risk of misidentification in multi-component analytical workflows [1].

Structure–Activity Relationship (SAR) Exploration of Lipophilic Pockets

The approximately 0.93 log-unit higher logD₇.₄ and 1.30 ų greater polarizability relative to the 4-hydroxy analog make this compound a superior choice for probing hydrophobic sub-pockets in protein binding sites [1]. The absence of a hydrogen-bond donor eliminates confounding polar interactions, allowing researchers to isolate the effect of lipophilic contact on binding affinity [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor library design
Lipophilicity–polar surface balance
CNS permeability screening context
Agrochemical scaffold derivatization
LogD‑driven cuticular penetration potential
Plant/insect cuticle penetration models
Analytical reference standard procurement
Melting point and purity specification
Chromatographic identity verification
Lipophilic pocket SAR studies
Higher polarizability and logD profile
Hydrophobic contact binding assay review
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